

Application Note: Comprehensive Analytical Characterization of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Cat. No.: B1388266

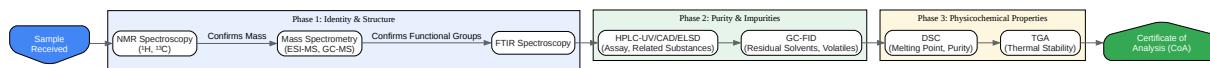
[Get Quote](#)

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-(Piperidin-4-yl)morpholine (CAS: 53617-35-9). As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and various receptor antagonists, rigorous confirmation of its identity, purity, and stability is paramount.^{[1][2]} This application note outlines detailed protocols for structural elucidation, purity assessment, and thermal analysis, leveraging a suite of orthogonal analytical techniques including NMR, MS, FTIR, HPLC, GC, and DSC/TGA. The methodologies are designed to be robust and self-validating, providing researchers with the necessary tools for quality control and regulatory compliance.

Introduction and Significance

4-(Piperidin-4-yl)morpholine is a bifunctional heterocyclic compound featuring both a piperidine and a morpholine moiety. This unique structural arrangement makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.^{[3][4]} Its utility as a reactant has been demonstrated in the development of novel antidepressants, antimalarials, and selective adenosine A2A receptor antagonists.^{[1][2]} Given its role in the synthesis of active pharmaceutical ingredients (APIs), a multi-faceted analytical approach is not just recommended but essential to ensure the quality and consistency of the final drug product. This guide explains the causality behind each experimental choice, providing a logical framework for complete characterization.


Physicochemical Properties Summary

A summary of the key physicochemical properties of 4-(Piperidin-4-yl)morpholine is presented below for quick reference.

Property	Value	Source
CAS Number	53617-35-9	[5][6]
Molecular Formula	C ₉ H ₁₈ N ₂ O	[5]
Molecular Weight	170.25 g/mol	[5]
Monoisotopic Mass	170.141913202 Da	[5]
Appearance	White to yellow solid	[7]
Melting Point	40-43 °C	[1]
Boiling Point	100-115 °C @ 0.15-0.20 mmHg	[1]
Purity (Typical)	≥98%	[1][6]

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques, where the results of one method corroborate the findings of another. This orthogonal approach ensures a high degree of confidence in the final assessment of the material's quality.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of 4-(Piperidin-4-yl)morpholine.

Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. ^1H NMR provides information on the number of different types of protons and their connectivity, while ^{13}C NMR reveals the number and electronic environment of the carbon atoms.

Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh ~10-15 mg of 4-(Piperidin-4-yl)morpholine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay (d1): 2 seconds.
- **Data Processing:** Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase

and baseline correct the spectrum. Integrate ^1H NMR signals and reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like TMS.

Expected Spectral Data: The spectrum should be consistent with the structure, showing characteristic signals for the morpholine and piperidine rings.[8][9]

Assignment	^1H Chemical Shift (ppm, approx.)	^{13}C Chemical Shift (ppm, approx.)
Morpholine - $\text{CH}_2\text{-O-}$	~3.70 (t)	~67
Morpholine - $\text{CH}_2\text{-N-}$	~2.55 (t)	~50
Piperidine - $\text{CH}_2\text{-N(H)-}$ (axial/eq)	~3.10 (d), ~2.60 (t)	~45
Piperidine - CH-N(morpholine)	~2.30 (m)	~62
Piperidine - $\text{CH}_2\text{-C-}$ (axial/eq)	~1.80 (d), ~1.40 (q)	~32
Piperidine - NH-	Broad singlet, variable	N/A

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, serving as a primary tool for identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while fragmentation patterns (MS/MS) can offer further structural proof.[10][11]

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
- **Instrumentation:** Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
- **Acquisition Parameters:**
 - **Ionization Mode:** Positive ion mode is preferred due to the basic nitrogen atoms.

- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (N₂): Set according to instrument recommendations.
- Drying Gas (N₂) Flow/Temp: Optimize for signal stability (e.g., 8 L/min, 300 °C).
- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical exact mass of the protonated ion (C₉H₁₉N₂O⁺) is 171.1492.^[5] The measured mass should be within a 5 ppm error for HRMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[12] It serves as an excellent fingerprinting tool for identity confirmation.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- **Instrumentation:** Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
- **Acquisition Parameters:**
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- **Data Analysis:** Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

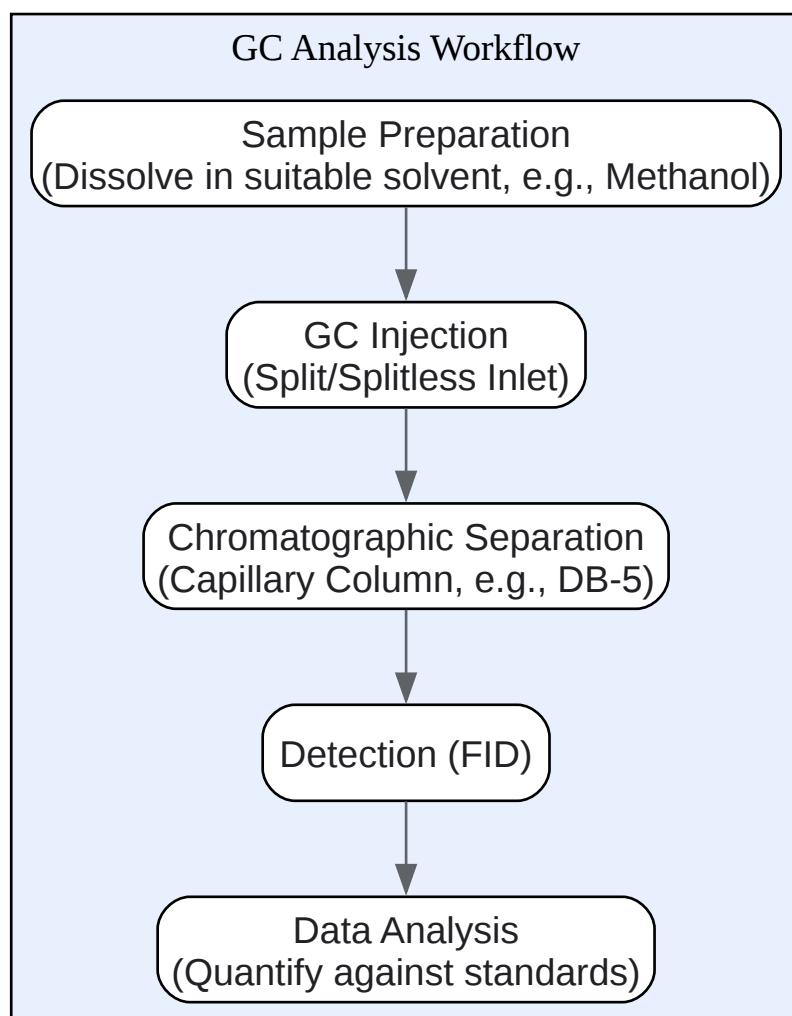
Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3300 - 3100 (broad)	N-H stretch	Secondary amine (Piperidine) [13]
2950 - 2800	C-H stretch	Aliphatic CH ₂ groups
1115 - 1100	C-O-C stretch	Ether (Morpholine)[14]
1200 - 1020	C-N stretch	Aliphatic amine

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity (assay) and impurity profile of pharmaceutical compounds. Due to the lack of a strong UV chromophore in 4-(Piperidin-4-yl)morpholine, conventional UV detection is challenging. This protocol describes a more universal approach using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column derivatization can be employed for UV detection.[15][16][17]


Protocol: HPLC with Charged Aerosol Detection (CAD)

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 5% B and re-equilibrate for 5 min.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1.0 mg/mL. Prepare working standards and samples by diluting the stock solution.
- Data Analysis: Determine the purity by area percent calculation. Quantify against a reference standard of known purity for an accurate assay value.

Gas Chromatography (GC)

Causality: GC is ideal for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process.[\[18\]](#) Due to the polarity and relatively high boiling point of the analyte, derivatization may be necessary to improve peak shape and volatility, although direct injection is often feasible on modern columns.[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for GC analysis of volatile impurities.

Protocol: GC with Flame Ionization Detection (FID)

- Instrumentation: A GC system with a split/splitless injector and an FID detector.
- Chromatographic Conditions:
 - Column: DB-5 or similar (30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.
 - Injector Temperature: 250 °C.

- Split Ratio: 20:1.
- Oven Program: Initial temp 50 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min.
- Detector Temperature: 300 °C.
- Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial (for residual solvents) or dissolve in a suitable solvent like methanol for direct injection.
- Data Analysis: Identify residual solvents based on retention time comparison with known standards. Quantify using an external or internal standard method.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality: DSC is used to determine the melting point and thermal transitions of a material, providing a sharp melting endotherm for a pure, crystalline substance. TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles.

Protocol: DSC/TGA

- Instrumentation: A calibrated DSC and TGA instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
- DSC Parameters:
 - Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge at 50 mL/min.
 - Analysis: Determine the onset and peak temperature of the melting endotherm. The melting point should be sharp and consistent with reference values (~40-43 °C).[\[1\]](#)

- TGA Parameters:
 - Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge at 50 mL/min.
 - Analysis: Observe the temperature at which significant weight loss begins, indicating the onset of decomposition.

Conclusion

The comprehensive characterization of 4-(Piperidin-4-yl)morpholine requires a multi-technique, orthogonal approach. The protocols outlined in this application note provide a robust framework for confirming the identity (NMR, MS, FTIR), purity (HPLC, GC), and thermal properties (DSC, TGA) of this critical pharmaceutical intermediate. Adherence to these methodologies will ensure high-quality material, leading to greater consistency and safety in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-モルホリノピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Morpholinopiperidine 98 53617-35-9 [sigmaaldrich.com]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 53617-35-9 | 3H31-1-X8 | MDL MFCD03274733 | 4-(Piperidin-4-yl)morpholine | SynQuest Laboratories [synquestlabs.com]

- 7. echemi.com [echemi.com]
- 8. 4-(piperidin-4-ylmethyl)morpholine dihydrochloride(81310-63-6) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 11. preprints.org [preprints.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 4-(Piperidin-4-yl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1388266#analytical-methods-for-4-piperidin-4-yl-morpholine-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com